molecular formula C8H8FNO3 B2478832 Methyl 2-fluoro-6-methoxyisonicotinate CAS No. 1256788-56-3

Methyl 2-fluoro-6-methoxyisonicotinate

Cat. No.: B2478832
CAS No.: 1256788-56-3
M. Wt: 185.154
InChI Key: MZGPIMZJOSKQAR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-methoxyisonicotinate is an organic compound with the molecular formula C8H8FNO3. It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 are replaced by a fluorine atom and a methoxy group, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-6-methoxyisonicotinate typically involves the esterification of 2-fluoro-6-methoxyisonicotinic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques like distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-methoxyisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-fluoro-6-methoxyisonicotinate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-tuberculosis drugs.

    Material Science: It is used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-6-methoxyisonicotinate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding. The fluorine atom enhances the compound’s binding affinity and metabolic stability. The methoxy group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoroisonicotinate
  • Methyl 6-methoxyisonicotinate
  • Methyl 2-chloro-6-methoxyisonicotinate

Uniqueness

Methyl 2-fluoro-6-methoxyisonicotinate is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s lipophilicity and metabolic stability, while the methoxy group enhances its solubility and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 2-fluoro-6-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-12-7-4-5(8(11)13-2)3-6(9)10-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGPIMZJOSKQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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